N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11-7-13(19-10-11)14(16)15(4-6-17-2)8-12-3-5-18-9-12/h3,5,7,9-10H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGYXGIHQDCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with a suitable reducing agent to form furan-3-ylmethanol.
Introduction of the Methoxyethyl Group: The furan-3-ylmethanol is then reacted with 2-methoxyethylamine under appropriate conditions to form N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine.
Formation of the Thiophene Carboxamide: The final step involves the reaction of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)amine with 4-methylthiophene-2-carbonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form corresponding alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted thiophene carboxamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural motifs with several nitrothiophene carboxamides, furan-thiophene hybrids, and dihydropyridine derivatives. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial activity but may reduce synthetic yield (e.g., 42% purity in trifluoromethyl analog vs. 99.05% in difluorophenyl analog) .
- Dihedral angles between aromatic rings (e.g., 13.53° in nitrophenyl analog) influence molecular conformation and crystal packing, which could affect solubility and bioavailability .
Physicochemical Properties
- Purity and Stability : Difluorophenyl-substituted analogs achieve higher purity (>99%) compared to trifluoromethyl derivatives, possibly due to reduced steric hindrance .
- Solubility : Methoxyethyl and furan groups in the target compound may improve water solubility relative to nitro-substituted analogs, which are more lipophilic .
- Crystal Packing : Weak C–H⋯O/S interactions observed in nitrophenyl analogs stabilize crystal lattices, a feature that may extend to the target compound .
Substituent Effects on Pharmacological Profiles
- Nitro Groups: Enhance antibacterial activity but may increase toxicity (e.g., genotoxicity reported in thiophene carboxanilides) .
- Fluorinated Substituents : Improve metabolic stability and membrane permeability, as seen in difluorophenyl analogs .
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 303.37 g/mol. The compound features a furan ring, a methoxyethyl group, and a thiophene moiety, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have shown effectiveness against various pathogens. In one study, a related compound demonstrated an EC50 value (the concentration required to inhibit 50% of the pathogen) significantly lower than that of standard antifungal agents, suggesting potent antifungal properties .
Antiviral Activity
Research has also highlighted the potential antiviral properties of furan-containing compounds. A study on related derivatives found them to be effective inhibitors of SARS-CoV-2 main protease, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that this compound may share similar antiviral mechanisms.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may interact with specific protein targets involved in pathogen survival and replication. For example, interactions with key enzymes or receptors could inhibit essential biological pathways in pathogens .
Case Studies
- Fungal Inhibition : A field trial involving a structurally similar compound showed an efficacy rate of 70% against common fungal strains when applied in a 10% formulation. This underscores the potential for practical applications in agriculture and medicine .
- Antiviral Research : In vitro studies demonstrated that related compounds could effectively inhibit viral replication, with low cytotoxicity observed in mammalian cell lines (CC50 values >100 μM). Such findings are promising for the development of new antiviral therapies .
Data Table: Comparison of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via amide bond formation between a substituted thiophene carbonyl chloride and a bifunctional amine. Key steps include:
- Solvent selection : Acetonitrile reflux (as used for similar carboxamides) ensures efficient coupling .
- Microwave-assisted synthesis : Reduces reaction time and improves yield, as demonstrated for structurally related thiophene carboxamides .
- Catalyst optimization : Basic catalysts (e.g., cesium carbonate) enhance nucleophilic substitution in ether-containing substituents .
Yield optimization may require adjusting stoichiometry, temperature, and solvent polarity.
Q. What spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity, particularly distinguishing furan and thiophene ring protons .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., weak C–H⋯O/S interactions), as seen in analogous thiophene carboxamides .
- HPLC purity analysis : Reverse-phase HPLC (as in ) ensures compound purity before biological testing.
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Follow protocols for related carboxamides, such as broth microdilution against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Use kinetic assays (e.g., cholinesterase inhibition, referencing ) to assess interactions with target proteins.
- Cytotoxicity screening : Employ MTT assays on human cell lines to evaluate preliminary toxicity .
Advanced Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula (adapted to DFT) can model electron density distributions .
- Molecular docking : Simulate binding poses with target proteins (e.g., cholinesterases) using software like AutoDock, guided by crystal structures of related complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., pH, solvent, cell lines) from conflicting studies. For example, variations in MIC values for carboxamides may arise from solubility differences .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate factors influencing activity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent variation : Replace the furan-3-ylmethyl group with other heterocycles (e.g., pyrrole) to assess impact on bioactivity .
- Dihedral angle modulation : Adjust steric bulk to alter ring planarity, which affects π-π stacking in protein binding (see for analogous systems).
Q. What challenges arise in solubility and formulation for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
